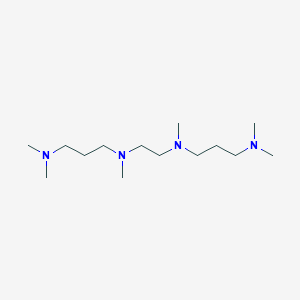
N~1~,N~1'~-(Ethane-1,2-diyl)bis(N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine) is a complex organic compound known for its unique structure and versatile applications. This compound features a central ethane-1,2-diyl group flanked by two N1,N~3~,N~3~-trimethylpropane-1,3-diamine groups, making it a valuable molecule in various chemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(Ethane-1,2-diyl)bis(N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine) typically involves the reaction of ethane-1,2-diamine with N1,N~3~,N~3~-trimethylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60°C and 110°C .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors with precise temperature and pressure controls to ensure high yield and purity. The process may involve multiple steps, including purification through crystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce simpler amines .
Scientific Research Applications
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which N1,N~1’~-(Ethane-1,2-diyl)bis(N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine) exerts its effects involves its ability to interact with specific molecular targets. For example, it can inhibit mitochondrial cytochrome c oxidase by causing cellular copper deficiency . The compound’s structure allows it to form stable complexes with metal ions, which can disrupt various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-aminoethyl)-1,2-ethanediamine: Similar in structure but with different functional groups.
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Another related compound with a slightly different backbone.
Triethylenetetramine: A compound with a similar chelating ability but different structural features.
Uniqueness
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine) stands out due to its unique combination of functional groups and its ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring strong chelation and stability under various conditions .
Properties
CAS No. |
65735-76-4 |
|---|---|
Molecular Formula |
C14H34N4 |
Molecular Weight |
258.45 g/mol |
IUPAC Name |
N'-[2-[3-(dimethylamino)propyl-methylamino]ethyl]-N,N,N'-trimethylpropane-1,3-diamine |
InChI |
InChI=1S/C14H34N4/c1-15(2)9-7-11-17(5)13-14-18(6)12-8-10-16(3)4/h7-14H2,1-6H3 |
InChI Key |
JQWGBZYTIQKDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(C)CCN(C)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




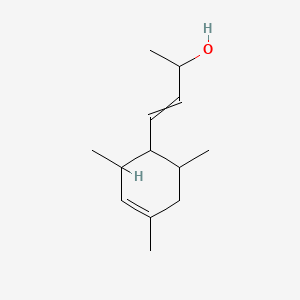
![2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid](/img/structure/B14467340.png)

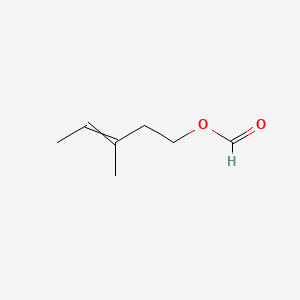
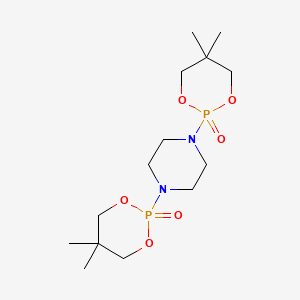
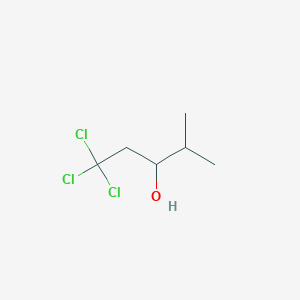
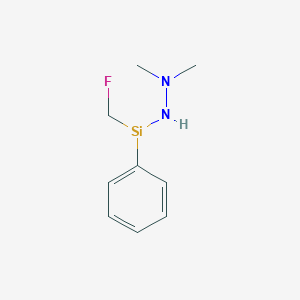
![Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt](/img/structure/B14467361.png)
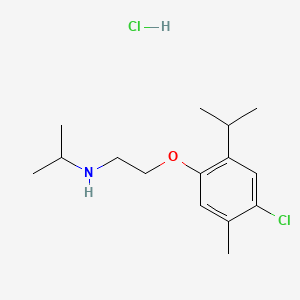
![4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-](/img/structure/B14467382.png)
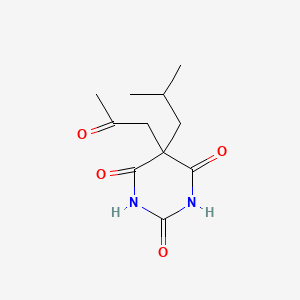
![4-([2,6'-Biquinolin]-2'-yl)aniline](/img/structure/B14467396.png)
